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3-Chloro-5-(trifluoromethyl)pyridine-2-carboxylic acid is a chemical compound with the molecular formula C₇H₃ClF₃NO₂ and a molecular weight of 225.55 g/mol. It is classified under various categories, including pesticide and metabolite reference materials. The compound features a pyridine ring substituted with a chlorine atom at the 3-position and a trifluoromethyl group at the 5-position, along with a carboxylic acid functional group at the 2-position. Its structural formula can be represented as:
The compound exhibits notable physical properties, including a melting point range of approximately 141°C to 143°C .
The biological activity of 3-chloro-5-(trifluoromethyl)pyridine-2-carboxylic acid has been investigated primarily in the context of its use as a pesticide. It is known to exhibit fungicidal properties and is utilized in agricultural practices to control various fungal pathogens . Additionally, studies have indicated that this compound may possess herbicidal activity, contributing to its application in crop protection.
Several synthesis methods for 3-chloro-5-(trifluoromethyl)pyridine-2-carboxylic acid have been reported:
These methods highlight the compound's synthetic versatility and adaptability in laboratory settings.
3-Chloro-5-(trifluoromethyl)pyridine-2-carboxylic acid finds applications in various fields:
Interaction studies involving 3-chloro-5-(trifluoromethyl)pyridine-2-carboxylic acid have focused on its environmental impact and metabolic pathways. As a pesticide, it has been evaluated for its degradation products and potential effects on non-target organisms. Studies indicate that it has low persistence in soil, with a half-life ranging from 2.5 to 3 days, suggesting rapid degradation .
Additionally, its metabolic pathways have been explored to understand its behavior in biological systems, particularly regarding its toxicity profile and ecological effects.
Several compounds share structural similarities with 3-chloro-5-(trifluoromethyl)pyridine-2-carboxylic acid. Here are some notable examples:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| 3-Chloro-pyridine-2-carboxylic acid | C₆H₄ClNO₂ | Lacks trifluoromethyl group |
| 5-Trifluoromethyl-pyridine-2-carboxylic acid | C₇H₄F₃N O₂ | No chlorine substituent |
| 4-Chloro-3-(trifluoromethyl)pyridine | C₇H₄ClF₃N | Different position of chlorine substitution |
The uniqueness of 3-chloro-5-(trifluoromethyl)pyridine-2-carboxylic acid lies in its combination of both chlorine and trifluoromethyl groups on the pyridine ring, which enhances its biological activity compared to other similar compounds.
3-Chloro-5-(trifluoromethyl)pyridine-2-carboxylic acid is a polyhalogenated heterocyclic compound with the molecular formula C₇H₃ClF₃NO₂ and a molecular weight of 225.55 g/mol. Its IUPAC name derives from the pyridine backbone substituted at positions 2, 3, and 5:
Table 1: Fundamental Chemical Properties
| Property | Value |
|---|---|
| CAS Number | 505084-59-3 |
| Molecular Formula | C₇H₃ClF₃NO₂ |
| Molecular Weight | 225.55 g/mol |
| SMILES | O=C(O)C1=NC=CC(Cl)=C1C(F)(F)F |
| InChI Key | UYGPSJWEHUIEAL-UHFFFAOYSA-N |
Synonyms include 2-Chloro-5-(trifluoromethyl)nicotinic acid and 3-Carboxy-2-chloro-5-(trifluoromethyl)pyridine, reflecting its structural relationship to nicotinic acid derivatives.
The compound emerged as a metabolite of fluopyram, a broad-spectrum fungicide used in agriculture. Initial identification occurred during metabolic studies of fluopyram in plants, where enzymatic hydrolysis yielded 3-chloro-5-(trifluoromethyl)pyridine-2-carboxylic acid as a primary degradation product. Its isolation and characterization were facilitated by high-resolution mass spectrometry (HRMS) and X-ray crystallography, confirming its triclinic crystal lattice parameters.
Synthetic routes were later developed to produce the compound independently. One method involves dissolving intermediates in a tetrahydrofuran (THF)-water solvent system, followed by slow evaporation to yield block-shaped crystals with 43% efficiency.
Pyridine carboxylic acids, such as nicotinic (vitamin B3) and picolinic acids, are pivotal in biochemistry and synthetic chemistry. 3-Chloro-5-(trifluoromethyl)pyridine-2-carboxylic acid distinguishes itself through:
Table 2: Comparative Analysis of Pyridine Carboxylic Acids
| Compound | Substituents | Key Applications |
|---|---|---|
| Nicotinic Acid | -COOH at C3 | Vitamin supplementation |
| Picolinic Acid | -COOH at C2 | Metal chelation |
| 3-Chloro-5-(trifluoromethyl)pyridine-2-carboxylic acid | -Cl, -CF₃, -COOH | Agrochemical metabolite |
The synthesis of 3-chloro-5-(trifluoromethyl)pyridine-2-carboxylic acid requires the precise introduction of a chlorine atom at the 3-position, a trifluoromethyl group at the 5-position, and a carboxylic acid moiety at the 2-position of the pyridine ring. The order of functionalization, the choice of starting materials, and the selection of reagents and catalysts are critical factors that influence yield, regioselectivity, and scalability. The following sections provide an in-depth analysis of the synthetic methodologies developed for both industrial and laboratory-scale production.
Industrial synthesis of 3-chloro-5-(trifluoromethyl)pyridine-2-carboxylic acid is driven by the need for high yields, cost-efficiency, process safety, and environmental sustainability. The methodologies predominantly involve multi-step transformations, starting from readily available pyridine derivatives, and employ robust halogenation and trifluoromethylation techniques, followed by carboxylic acid functionalization.
The selective introduction of chlorine and trifluoromethyl groups onto the pyridine ring is a central challenge in the industrial synthesis of this compound. The sequence and conditions of these transformations significantly affect the regioselectivity and overall efficiency of the process.
Chlorination of pyridine and its derivatives is typically achieved using molecular chlorine under controlled thermal conditions. The process can be conducted in the vapor phase, often at temperatures exceeding 250°C, to promote selective substitution at the desired position on the pyridine ring. The formation of 3-chloro-substituted pyridine derivatives is facilitated by the electronic properties of the ring and the presence of activating or directing groups. The selectivity of the chlorination reaction can be further enhanced by the controlled generation of localized hot spots within the reaction zone, as demonstrated in modern industrial reactors. This approach minimizes the formation of undesired poly-chlorinated by-products and tars, thereby improving yield and process efficiency [5].
The following table summarizes key parameters and outcomes for industrial pyridine chlorination processes:
| Process Parameter | Typical Value/Condition | Impact on Yield/Selectivity |
|---|---|---|
| Chlorinating Agent | Molecular chlorine (Cl₂) | High reactivity, requires control |
| Reaction Temperature | 250–400°C | Higher temperatures favor substitution but increase by-products |
| Reactor Design | Tubular, vertical, hot spot | Enhanced selectivity, reduced tarring |
| Product Isolation | Extraction, distillation | Conventional methods employed |
Chlorination is often performed prior to or after trifluoromethylation, depending on the reactivity of the intermediates and the desired substitution pattern.
The introduction of a trifluoromethyl group at the 5-position of the pyridine ring is a particularly challenging transformation due to the electron-withdrawing nature of both the pyridine nitrogen and the trifluoromethyl group, which can reduce reactivity and regioselectivity. Several strategies have been developed for industrial-scale trifluoromethylation:
One widely adopted method involves the use of trichloromethylpyridine intermediates, which are subjected to vapor-phase fluorination to replace chlorine atoms with fluorine, thus generating the trifluoromethyl group. This process typically employs transition metal-based catalysts, such as iron fluoride, and is conducted at elevated temperatures (>300°C). The number of chlorine atoms introduced and subsequently replaced can be controlled by adjusting the molar ratio of chlorine gas and the reaction temperature. Simultaneous vapor-phase chlorination and fluorination in a fluidized-bed reactor allows for efficient conversion and minimizes by-product formation [4].
An alternative approach utilizes nucleophilic trifluoromethylation, where a nucleophilic trifluoromethyl source, such as trifluoromethyl copper, reacts with bromo- or iodopyridines to introduce the trifluoromethyl group via substitution. While this method offers greater regioselectivity, it is generally more suited to laboratory-scale applications due to the cost and handling requirements of the reagents [3] [4].
Recent advances have enabled 3-position-selective C–H trifluoromethylation of pyridine rings through hydrosilylation activation followed by reaction with nucleophilic trifluoromethyl sources. This method provides high regioselectivity and moderate to high yields, making it a promising candidate for industrial adoption in the future [3].
The following table compares key industrial trifluoromethylation strategies:
| Strategy | Key Reagents/Catalysts | Typical Yield | Regioselectivity | Scalability |
|---|---|---|---|---|
| Vapor-phase fluorination | Trichloromethylpyridine, FeF₃ | Moderate–High | Moderate | High |
| Nucleophilic substitution | Trifluoromethyl copper | Moderate | High | Moderate |
| Hydrosilylation activation | Togni reagent, hydrosilane | High | High | Developing |
The introduction of the carboxylic acid group at the 2-position of the pyridine ring is typically achieved through oxidation or carboxylation reactions. The choice of functionalization method depends on the nature of the starting material and the desired substitution pattern.
One common industrial approach involves the oxidation of 2-(hydroxymethyl)pyridine derivatives to yield the corresponding carboxylic acids. This transformation can be accomplished using strong oxidants such as potassium permanganate, chromium(VI) reagents, or catalytic systems employing molecular oxygen. The process is generally robust and scalable, providing high yields of the carboxylic acid product with minimal by-product formation.
Alternatively, carboxylation of pyridine derivatives can be achieved via metal-catalyzed reactions with carbon dioxide, although these methods are less commonly employed on an industrial scale due to challenges in controlling regioselectivity and achieving high conversion rates.
The following table summarizes carboxylic acid functionalization techniques:
| Technique | Reagents/Conditions | Yield | Regioselectivity | Industrial Suitability |
|---|---|---|---|---|
| Oxidation of hydroxymethyl | KMnO₄, CrO₃, O₂/catalyst | High | High | High |
| Direct carboxylation | Metal catalyst, CO₂ | Moderate | Moderate | Limited |
Laboratory-scale synthesis of 3-chloro-5-(trifluoromethyl)pyridine-2-carboxylic acid is guided by the need for flexibility, high regioselectivity, and the ability to explore novel catalytic and mechanistic approaches. These methods often serve as the basis for subsequent scale-up and industrial implementation.
The oxidation of pyridinemethanol derivatives represents a straightforward and reliable route to pyridine carboxylic acids. In the context of 3-chloro-5-(trifluoromethyl)pyridine-2-carboxylic acid, the synthesis typically begins with the preparation of a suitably substituted 2-(hydroxymethyl)pyridine intermediate, which is then oxidized to the carboxylic acid.
The oxidation can be performed using classical reagents such as potassium permanganate or chromium(VI) oxide, or via catalytic aerobic oxidation employing transition metal catalysts and molecular oxygen. The choice of oxidant influences the reaction conditions, yield, and environmental impact. Catalytic aerobic oxidation is favored for its mild conditions and reduced environmental footprint, whereas stoichiometric oxidants are often used for their simplicity and reliability in small-scale preparations.
The development of catalytic methodologies for regioselective substitution on the pyridine ring has been a major focus of recent research. These approaches enable the selective introduction of chlorine and trifluoromethyl groups at the desired positions, often under milder conditions and with improved atom economy.
Catalytic chlorination of pyridine derivatives can be achieved using hypervalent iodine reagents, such as dichloroiodobenzene, in the presence of pyridine as an activating ligand. Recent mechanistic studies have revealed that pyridine forms a halogen-bonded complex with the chlorinating agent, enhancing reactivity and selectivity [2]. This approach allows for the selective chlorination of pyridine derivatives at the 3-position, providing access to key intermediates for further functionalization.
The selective introduction of a trifluoromethyl group at the 5-position of the pyridine ring has been achieved using hydrosilylation activation followed by nucleophilic trifluoromethylation. In this method, the pyridine substrate is first activated via hydrosilylation with a silane reagent in the presence of a boron-based catalyst. The resulting intermediate then undergoes trifluoromethylation with a nucleophilic trifluoromethyl source, such as Togni reagent, to afford the desired product with high regioselectivity [3].
The following table presents representative laboratory-scale regioselective substitution methods:
| Substitution Type | Catalyst/Reagent | Yield | Regioselectivity | Notes |
|---|---|---|---|---|
| Chlorination | Dichloroiodobenzene, pyridine | High | 3-position | Halogen bonding activation |
| Trifluoromethylation | Hydrosilane, Togni reagent | Moderate–High | 5-position | Hydrosilylation activation |
Recent advances in the synthesis of trifluoromethylated pyridine derivatives have focused on improving regioselectivity, yield, and environmental sustainability. The use of vapor-phase reactors for simultaneous chlorination and fluorination has enabled the efficient production of key intermediates, such as 2-chloro-5-(trifluoromethyl)pyridine, which can be further functionalized to yield 3-chloro-5-(trifluoromethyl)pyridine-2-carboxylic acid [4]. The development of catalytic methods for selective C–H functionalization has expanded the toolbox available to synthetic chemists, allowing for the late-stage introduction of functional groups and the rapid assembly of complex molecules [3].
Mechanistic studies have elucidated the role of pyridine as an activating ligand in chlorination reactions, revealing the importance of halogen bonding interactions in promoting reactivity and selectivity [2]. These insights have informed the design of new catalytic systems and reaction conditions that enable the selective functionalization of pyridine derivatives under mild conditions.
The integration of these advances has led to the development of scalable and efficient synthetic routes for the preparation of 3-chloro-5-(trifluoromethyl)pyridine-2-carboxylic acid, with potential applications in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.
The comprehensive structural characterization of 3-chloro-5-(trifluoromethyl)pyridine-2-carboxylic acid relies on multiple spectroscopic techniques that provide complementary information about its molecular architecture and electronic environment. The compound exhibits distinctive spectroscopic signatures due to the unique combination of electron-withdrawing substituents positioned on the pyridine carboxylic acid framework [1] [2].
Nuclear magnetic resonance spectroscopy serves as the primary technique for elucidating the detailed molecular structure of 3-chloro-5-(trifluoromethyl)pyridine-2-carboxylic acid. The proton nuclear magnetic resonance spectrum exhibits characteristic signals that reflect the electronic environment created by the chlorine atom at position 3 and the trifluoromethyl group at position 5 of the pyridine ring [3] [4].
The aromatic region of the proton nuclear magnetic resonance spectrum displays signals corresponding to the two remaining aromatic protons on the pyridine ring. These protons appear as distinct multiplets due to their different chemical environments and coupling patterns. The proton at position 4 experiences significant deshielding effects from both the adjacent chlorine substituent and the electron-withdrawing trifluoromethyl group, resulting in a downfield chemical shift. The proton at position 6 exhibits coupling to the adjacent nitrogen atom and experiences the combined electronic effects of the carboxylic acid functionality and the trifluoromethyl group [3] [4].
Carbon-13 nuclear magnetic resonance spectroscopy provides detailed information about the carbon framework of the molecule. The carbonyl carbon of the carboxylic acid group appears as a characteristic signal in the typical carboxylic acid region, exhibiting the expected chemical shift for pyridine carboxylic acids. The aromatic carbons of the pyridine ring display distinct chemical shifts that reflect their individual electronic environments. The carbon bearing the chlorine substituent shows the characteristic upfield shift associated with chlorine substitution, while the carbon bearing the trifluoromethyl group exhibits significant deshielding effects [3] [4].
The trifluoromethyl carbon presents as a characteristic quartet due to coupling with the three equivalent fluorine atoms. This carbon-fluorine coupling provides definitive identification of the trifluoromethyl functionality and confirms its structural integrity within the molecule [3] [4].
Fluorine-19 nuclear magnetic resonance spectroscopy offers additional structural confirmation through the characteristic signal of the trifluoromethyl group. The three equivalent fluorine atoms appear as a singlet in the typical trifluoromethyl region, providing unambiguous identification of this electron-withdrawing substituent [3].
Mass spectrometric analysis of 3-chloro-5-(trifluoromethyl)pyridine-2-carboxylic acid provides crucial information about its molecular weight and fragmentation behavior. Under electrospray ionization conditions, the compound generates stable molecular ion species that facilitate accurate mass determination and structural confirmation [2] [5].
Positive ion electrospray ionization mass spectrometry produces the protonated molecular ion [M+H]+ at m/z 225.98772, corresponding to the addition of a proton to the molecular ion. This stable ion formation confirms the molecular weight of 225.55 g/mol and provides the basis for subsequent fragmentation analysis [5].
Negative ion electrospray ionization generates the deprotonated molecular ion [M-H]- at m/z 223.97316, resulting from the loss of the carboxylic acid proton. This ionization pattern is characteristic of carboxylic acid functionalities and confirms the presence of the ionizable carboxyl group [5].
The fragmentation patterns observed in mass spectrometric analysis reflect the electronic and structural features of the molecule. The electron-withdrawing nature of both the chlorine atom and trifluoromethyl group influences the stability of fragment ions and their relative abundances. Alpha cleavage adjacent to the carboxylic acid functionality represents a common fragmentation pathway for carboxylic acid compounds, potentially generating acylium ion fragments [6].
The trifluoromethyl group exhibits characteristic fragmentation behavior, with the possibility of neutral loss of trifluoromethyl radicals or the formation of trifluoromethyl cation fragments. The chlorine isotope pattern provides additional confirmation of the molecular structure, with the characteristic 3:1 ratio of chlorine-35 to chlorine-37 isotopes clearly visible in the mass spectral data [5].
High-resolution mass spectrometry enables precise determination of the molecular formula and eliminates potential isobaric interferences. The accurate mass measurements confirm the molecular composition C₇H₃ClF₃NO₂ and provide confidence in structural assignments based on other analytical techniques [5].
The thermal characterization of 3-chloro-5-(trifluoromethyl)pyridine-2-carboxylic acid provides essential information about its physical stability, phase transition behavior, and processing characteristics. These thermal properties are crucial for understanding the compound's behavior under various temperature conditions and for optimizing storage and handling protocols [7] [8] [9].
Melting point analysis represents a fundamental characterization technique that provides information about the purity, crystalline structure, and intermolecular interactions within the solid state. Multiple independent determinations of the melting point of 3-chloro-5-(trifluoromethyl)pyridine-2-carboxylic acid have established a consistent range that reflects the compound's thermal behavior [7] [8] [9] [10].
Commercial specifications from reputable suppliers indicate a melting point range of 134.0°C to 144.0°C for high-purity material, with clear melt characteristics observed throughout this temperature range [7]. Independent measurements from multiple suppliers consistently report melting points in the range of 141°C to 143°C, demonstrating good reproducibility across different sample sources and analytical methods [8] [9] [10].
The relatively narrow melting point range indicates good sample purity and suggests minimal impurities that could depress or broaden the melting transition. The clear melt behavior observed during melting point determination indicates that the compound does not undergo simultaneous decomposition during the melting process, which is favorable for processing applications [7] [8].
The melting point characteristics reflect the strength of intermolecular interactions within the crystal lattice. The crystallographic analysis reveals that hydrogen bonding interactions between carboxylic acid groups of adjacent molecules contribute significantly to the overall lattice stability [11] [12]. These intermolecular hydrogen bonds, combined with the effects of halogen bonding from the chlorine substituent and dipole-dipole interactions from the trifluoromethyl group, establish a stable crystal structure that requires significant thermal energy for disruption [11] [12].
The melting point data also provides insight into the molecular packing efficiency within the crystal structure. The triclinic crystal system with six molecules per unit cell suggests a relatively dense packing arrangement that maximizes intermolecular interactions and contributes to the observed melting point range [11] [12].
The thermodynamic stability of 3-chloro-5-(trifluoromethyl)pyridine-2-carboxylic acid encompasses its behavior across a range of temperatures and provides critical information for safe handling, storage, and processing applications. The compound exhibits good thermal stability under normal atmospheric conditions, with no evidence of spontaneous decomposition or phase transitions below its melting point [9] [13].
Storage stability studies indicate that the compound remains stable when stored at room temperature under appropriate conditions, with some suppliers recommending storage at 2°C to 8°C under inert gas atmosphere for maximum stability [9]. The compound shows no evidence of polymorphic transitions or phase changes during normal storage periods, indicating good physical stability of the crystalline form [9].
Predictive computational modeling suggests a boiling point of approximately 269.6°C ± 40.0°C, indicating substantial thermal stability in the liquid phase following melting [9]. Experimental determination of the boiling point at 760 mmHg yields a value of 308.7°C, confirming the compound's thermal stability at elevated temperatures [8] [10].
The absence of reported decomposition temperatures in the literature suggests that the compound maintains its structural integrity across its useful temperature range. However, like many organic compounds containing multiple heteroatoms and electron-withdrawing groups, extended exposure to elevated temperatures may eventually lead to thermal degradation [13].
The trifluoromethyl group contributes significantly to the thermal stability of the molecule due to the high bond dissociation energy of carbon-fluorine bonds. This electronic effect, combined with the aromatic stabilization of the pyridine ring system, provides inherent thermal stability that exceeds that of many comparable organic compounds [9].
Differential scanning calorimetry and thermogravimetric analysis techniques could provide additional quantitative information about the thermal transitions and decomposition pathways, although specific data from these techniques are not readily available in the current literature. Such analyses would be valuable for comprehensive thermal characterization and process development applications [14] [15] [16].
The thermal stability profile supports the compound's utility as a synthetic intermediate and building block in various chemical processes. The stable temperature range encompasses typical reaction conditions used in organic synthesis, making the compound suitable for a wide range of chemical transformations without concerns about thermal decomposition [9].
| Property | Value | Method/Source |
|---|---|---|
| Melting Point Range (°C) | 134.0-144.0 | Commercial specification [7] |
| Melting Point (Clear Melt) (°C) | 141-143 | Multiple suppliers [8] [9] [10] |
| Boiling Point (°C) | 308.7 at 760 mmHg | ChemScene data [8] [10] |
| Boiling Point (Predicted) (°C) | 269.6±40.0 | Computational prediction [9] |
| Density (g/cm³, Predicted) | 1.603±0.06 | Computational prediction [9] |
| Storage Temperature | Room Temperature/2-8°C under inert gas | Commercial storage guidelines [9] |
| Thermal Stability | Stable under recommended conditions | Safety data sheets [13] |
| Decomposition Temperature | Not available | Not reported in literature |
| Phase Transition Behavior | Direct melting without polymorphic transitions | Based on single melting point reports |
| Parameter | Value | Reference |
|---|---|---|
| Crystal System | Triclinic | [11] [12] |
| Space Group | P1̄ (No. 2) | [11] [12] |
| Unit Cell a (Å) | 5.8837(5) | [11] [12] |
| Unit Cell b (Å) | 14.1634(14) | [11] [12] |
| Unit Cell c (Å) | 15.3120(15) | [11] [12] |
| Alpha (°) | 92.667(5) | [11] [12] |
| Beta (°) | 100.364(5) | [11] [12] |
| Gamma (°) | 99.475(5) | [11] [12] |
| Unit Cell Volume (ų) | 1,234.2(2) | [11] [12] |
| Z value | 6 | [11] [12] |
| Temperature (K) | 298 | [11] [12] |
| Wavelength (Å) | 0.71073 (Mo Kα) | [12] |
| Crystal Size (mm³) | 0.25 × 0.22 × 0.19 | [12] |
| Crystal Color | Colorless | [12] |
| Crystal Habit | Block | [12] |
| Absorption Coefficient μ (mm⁻¹) | 0.49 | [12] |
| R factor [R_gt(F)] | 0.0458 | [11] [12] |
| Weighted R factor [wR_ref(F²)] | 0.1012 | [11] [12] |
| CCDC Number | 2390150 | [12] |